Mapi-alpha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mapi-alpha, auch bekannt als Methylammonium-Bleiiodid, ist eine hybride organisch-anorganische Perowskitverbindung. Es hat in den letzten Jahren aufgrund seiner außergewöhnlichen optoelektronischen Eigenschaften große Aufmerksamkeit erlangt, was es zu einem Hochleistungsmaterial für Solarzellen macht. Methylammonium-Bleiiodid besteht aus Methylammoniumkationen und Bleiiodidanionen, die eine kristalline Struktur bilden, die sehr effizient Licht absorbiert und Ladungen transportiert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methylammonium-Bleiiodid kann durch verschiedene Verfahren synthetisiert werden, darunter Lösungsmittelverarbeitung und Dampfphasenabscheidung. Ein gängiges Verfahren beinhaltet das Lösen von Bleiiodid und Methylammoniumiodid in einem Lösungsmittel wie Dimethylformamid oder Dimethylsulfoxid. Die Lösung wird dann auf ein Substrat aufgetragen und getempert, um einen kristallinen Film zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Methylammonium-Bleiiodid häufig die Verwendung skalierbarer Techniken wie Roll-to-Roll-Verarbeitung und dampfgestützte Lösungsmittelverarbeitung. Diese Verfahren ermöglichen die kontinuierliche Produktion von großflächigen Perowskitfilmen, die für kommerzielle Anwendungen in Solarzellen unerlässlich sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylammonium-Bleiiodid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen können die Stabilität und Leistung des Materials in Photovoltaikanwendungen erheblich beeinflussen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Methylammonium-Bleiiodid verwendet werden, umfassen halogenierte Lösungsmittel, Reduktionsmittel wie Hydrazin und Oxidationsmittel wie Wasserstoffperoxid. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und inerte Atmosphären, um eine Degradation zu verhindern .

Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen von Methylammonium-Bleiiodid gebildeten Produkte umfassen Bleiiodid, Methylammoniumiodid und verschiedene Zwischenverbindungen. Diese Produkte können die optoelektronischen Eigenschaften und die Stabilität des Materials beeinflussen .

Wissenschaftliche Forschungsanwendungen

Methylammonium-Bleiiodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung von hybriden Perowskitmaterialien und deren Eigenschaften verwendet.

In der Medizin wird Methylammonium-Bleiiodid für die Verwendung in der photodynamischen Therapie und in Medikamententrägersystemen untersucht. Seine Fähigkeit, unter Lichteinstrahlung reaktive Sauerstoffspezies zu erzeugen, macht es zu einem vielversprechenden Kandidaten für gezielte Krebsbehandlungen . In der Industrie wird die Verbindung hauptsächlich bei der Entwicklung von hocheffizienten Perowskit-Solarzellen eingesetzt, die das Potenzial haben, den Sektor der erneuerbaren Energien zu revolutionieren .

Wirkmechanismus

Der Wirkmechanismus von Methylammonium-Bleiiodid beinhaltet seine Fähigkeit, Licht zu absorbieren und Elektron-Loch-Paare zu erzeugen. Diese Ladungsträger werden dann durch die kristalline Struktur des Materials transportiert, was zur Erzeugung eines elektrischen Stroms führt. Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Bleiiodid-Oktaeder und die Methylammoniumkationen, die eine entscheidende Rolle beim Ladungstransport und der Rekombination spielen .

Wirkmechanismus

The mechanism of action of methylammonium lead iodide involves its ability to absorb light and generate electron-hole pairs. These charge carriers are then transported through the material’s crystalline structure, leading to the generation of an electric current. The molecular targets and pathways involved in this process include the lead iodide octahedra and the methylammonium cations, which play crucial roles in charge transport and recombination .

Vergleich Mit ähnlichen Verbindungen

Methylammonium-Bleiiodid wird oft mit anderen hybriden Perowskitmaterialien verglichen, wie z. B. Formamidinium-Bleiiodid und Cäsium-Bleiiodid. Während diese Verbindungen ähnliche Strukturen und Eigenschaften aufweisen, zeichnet sich Methylammonium-Bleiiodid durch sein Gleichgewicht zwischen Stabilität und Effizienz aus. Formamidinium-Bleiiodid beispielsweise bietet eine höhere thermische Stabilität, aber eine geringere Effizienz, während Cäsium-Bleiiodid eine bessere Stabilität bietet, aber schwieriger zu verarbeiten ist .

Liste ähnlicher Verbindungen:- Formamidinium-Bleiiodid (FAPbI3)

- Cäsium-Bleiiodid (CsPbI3)

- Methylammonium-Bleibromid (MAPbBr3)

- Formamidinium-Bleibromid (FAPbBr3)

Diese Vergleiche unterstreichen die einzigartigen Vorteile von Methylammonium-Bleiiodid in verschiedenen Anwendungen, insbesondere im Bereich der Photovoltaik .

Eigenschaften

IUPAC Name |

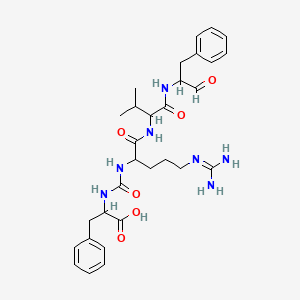

2-[[5-(diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABSBIPNNYDZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)

![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

![2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12100434.png)

![Dispiro[5.1.5.3]hexadecane-3,7,11-trione](/img/structure/B12100438.png)